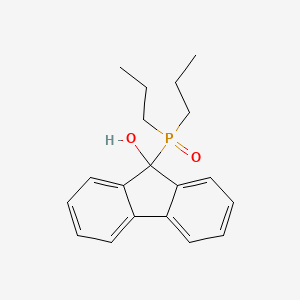![molecular formula C14H15ClN2 B14333724 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine CAS No. 103252-70-6](/img/structure/B14333724.png)
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two aromatic rings, one chlorinated and one methylated, connected through a hydrazine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine can be synthesized through the reaction of 4-chlorobenzyl chloride with 4-methylphenylhydrazine under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydrazine nitrogen attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Nitro or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Chlorophenyl)methyl]-1-phenylhydrazine
- 1-[(4-Methylphenyl)methyl]-1-phenylhydrazine
- 1-[(4-Chlorophenyl)methyl]-1-(3-methylphenyl)hydrazine
Comparison: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine is unique due to the presence of both a chlorinated and a methylated aromatic ring This dual substitution pattern can influence its reactivity and biological activity, making it distinct from other hydrazine derivatives that may only have one type of substitution
Eigenschaften
CAS-Nummer |
103252-70-6 |
|---|---|
Molekularformel |
C14H15ClN2 |
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H15ClN2/c1-11-2-8-14(9-3-11)17(16)10-12-4-6-13(15)7-5-12/h2-9H,10,16H2,1H3 |
InChI-Schlüssel |
JXONGJPGNGUUPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)

![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
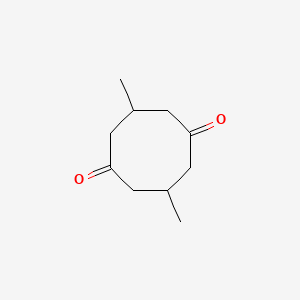


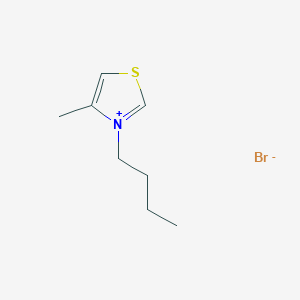


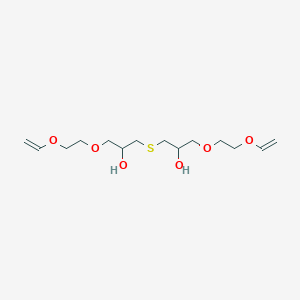
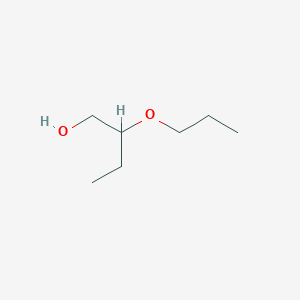
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
